![molecular formula C23H22N4O4 B2786304 N-ethyl-2-piperazin-1-yl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}nicotinamide CAS No. 1189866-45-2](/img/structure/B2786304.png)
N-ethyl-2-piperazin-1-yl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}nicotinamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate piperazine derivative with a compound containing the sulfonyl group. The exact method would depend on the specific reactants used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring and the sulfonyl group would be key features. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This compound, like all organic compounds, can undergo a variety of chemical reactions. The reactivity of the compound would be influenced by the presence of the piperazine ring and the sulfonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are determined by the structure of the compound and can be measured experimentally .Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
Compounds with similar structures have been found to inhibit ache and buche . They bind to these enzymes and prevent them from breaking down acetylcholine, thereby increasing the concentration of acetylcholine in the brain .
Biochemical Pathways
By inhibiting ache and buche, the compound would affect the cholinergic pathway . This pathway involves the transmission of signals in the brain using the neurotransmitter acetylcholine. By preventing the breakdown of acetylcholine, the compound could enhance signal transmission in this pathway .
Pharmacokinetics
Similar compounds have been reported to have excellent pharmacokinetics in preclinical species . This suggests that the compound could have good bioavailability, although further studies would be needed to confirm this.
Result of Action
By inhibiting ache and buche and thereby increasing acetylcholine levels, the compound could potentially enhance cognitive function . This is because acetylcholine is involved in various cognitive processes, including memory and learning .
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 is its selectivity for N-ethyl-2-piperazin-1-yl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}nicotinamide, which reduces the potential for off-target effects. In addition, TAK-659 has demonstrated efficacy in preclinical studies, making it a promising candidate for further development. However, TAK-659 has limitations in terms of its pharmacokinetic properties, including poor solubility and bioavailability, which may limit its clinical application.
Future Directions
For research on TAK-659 include further preclinical studies to better understand its mechanism of action and potential therapeutic applications. In addition, efforts to improve the pharmacokinetic properties of TAK-659, such as increasing its solubility and bioavailability, may enhance its clinical utility. Finally, clinical trials are needed to evaluate the safety and efficacy of TAK-659 in patients with B-cell malignancies and autoimmune diseases.
Synthesis Methods
The synthesis of TAK-659 involves several steps, starting with the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 3-aminonicotinic acid to form the corresponding sulfonyl amide. The sulfonyl amide is then reacted with N-ethylpiperazine in the presence of a coupling agent to yield TAK-659.
Scientific Research Applications
TAK-659 has been studied extensively for its potential therapeutic applications in various B-cell malignancies and autoimmune diseases. Preclinical studies have demonstrated that TAK-659 inhibits B-cell receptor signaling and induces apoptosis in B-cell malignancies. In addition, TAK-659 has been shown to have immunomodulatory effects in autoimmune diseases, such as rheumatoid arthritis and lupus.
Safety and Hazards
properties
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-15-4-6-16(7-5-15)23-24-21(31-26-23)12-13-27-22(28)11-9-19(25-27)18-14-17(29-2)8-10-20(18)30-3/h4-11,14H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEVISFNLAGVSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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